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3-(4-Bromophenyl)-3-
Compound Name:
oxopropanenitrile

cat. No.: B1269170

For Researchers, Scientists, and Drug Development Professionals
Introduction

p-Bromobenzoylacetonitrile, with the CAS number 4592-94-3, is a halogenated [3-ketonitrile
that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a p-
bromophenyl ketone and a nitrile group separated by a methylene bridge, imparts a unique
reactivity profile, making it a valuable building block for the synthesis of various heterocyclic
compounds and molecules of pharmaceutical interest. This technical guide provides a
comprehensive overview of the chemical properties, synthesis, reactivity, and potential
applications of p-Bromobenzoylacetonitrile, with a focus on data-driven insights and detailed
experimental methodologies.

Chemical and Physical Properties

The fundamental properties of p-Bromobenzoylacetonitrile are summarized below. These data
are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General Properties of p-Bromobenzoylacetonitrile
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Property Value Reference(s)

CAS Number 4592-94-3 [2]

Molecular Formula CoHeBrNO [2]

Molecular Weight 224.05 g/mol [2]
3-(4-bromophenyl)-3-

IUPAC Name ( P ) .y) [2]
oxopropanenitrile
(4-Bromobenzoyl)acetonitrile,

Synonyms 4-Bromo-f3-oxo- [2]
benzenepropanenitrile

Appearance White to tan solid/powder [2]

Table 2: Physical and Spectroscopic Data of p-Bromobenzoylacetonitrile

Property Value Reference(s)
Melting Point 161-163 °C [2]
Boiling Point 370 °C at 760 mmHg [2]
Density 1.523 g/cm3 [2]
- Information not widely

Solubility )

available

Data not readily available in
1H NMR _

literature

Data not readily available in
13C NMR .

literature

Data not readily available in
IR Spectrum

literature

Mass Spectrum
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Synthesis of p-Bromobenzoylacetonitrile

The synthesis of p-Bromobenzoylacetonitrile, as a 3-ketonitrile, can be achieved through the
condensation of an appropriate ester with acetonitrile. A general and adaptable experimental
protocol is provided below.

Experimental Protocol: Synthesis of 3-(4-
bromophenyl)-3-oxopropanenitrile

This protocol is based on the general synthesis of 3-ketonitriles via the condensation of a
methyl ester with acetonitrile using a strong base.

Materials:

Methyl 4-bromobenzoate

e Anhydrous acetonitrile

e Sodium hydride (NaH), 60% dispersion in mineral oll
e Anhydrous tetrahydrofuran (THF)

e Hydrochloric acid (1 M)

o Ethyl acetate

o Brine (saturated aqueous NacCl solution)

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

e Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a nitrogen inlet is flushed with dry nitrogen.

e Base Suspension: Sodium hydride (1.2 equivalents) is carefully washed with anhydrous
hexanes to remove the mineral oil and then suspended in anhydrous THF.
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Acetonitrile Addition: Anhydrous acetonitrile (5-10 equivalents) is added dropwise to the
stirred suspension of sodium hydride in THF at 0 °C. The mixture is stirred at this
temperature for 30 minutes.

Ester Addition: A solution of methyl 4-bromobenzoate (1.0 equivalent) in anhydrous THF is
added dropwise to the reaction mixture at 0 °C.

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to
reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography
(TLC).

Work-up: After completion, the reaction mixture is cooled to 0 °C and carefully quenched by
the dropwise addition of 1 M HCI until the pH is neutral.

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined
organic layers are washed with water and then with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by column chromatography on silica gel using a
hexane-ethyl acetate gradient to yield pure 3-(4-bromophenyl)-3-oxopropanenitrile.
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Synthesis Workflow for p-Bromobenzoylacetonitrile
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Synthesis Workflow for p-Bromobenzoylacetonitrile

Reactivity and Chemical Transformations
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The reactivity of p-Bromobenzoylacetonitrile is primarily dictated by the presence of the ketone
and nitrile functional groups, as well as the activated methylene bridge.

1. Reactivity of the Methylene Group: The protons on the carbon atom situated between the
carbonyl and nitrile groups are acidic and can be readily removed by a base. The resulting
carbanion is a potent nucleophile that can participate in a variety of alkylation and acylation
reactions.

2. Reactions of the Nitrile Group: The nitrile group can undergo nucleophilic addition and
hydrolysis. Under acidic or basic conditions, it can be hydrolyzed to the corresponding amide
and subsequently to a carboxylic acid.

3. Reactions of the Ketone Group: The carbonyl group can undergo typical ketone reactions,
such as reduction to a secondary alcohol or conversion to an imine.

4. Aromatic Substitution: The bromine atom on the phenyl ring can be displaced through
various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing
for the introduction of a wide range of substituents at the para position.

Reactivity of p-Bromobenzoylacetonitrile
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Biological Activity and Drug Development Potential

Currently, there is a lack of publicly available scientific literature detailing the specific biological
activity, mechanism of action, or signaling pathway involvement of p-Bromobenzoylacetonitrile.
However, the structural motifs present in this molecule are found in compounds with known
biological activities, suggesting potential avenues for future research.

Derivatives of a structurally similar compound, 3-(4-halophenyl)-3-oxopropanal, have been
synthesized and evaluated for their in vitro antibacterial activities against both Gram-positive
(Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa)
bacteria.[1] Certain derivatives showed moderate to potent antibacterial activities, particularly
against methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests that the p-
bromobenzoyl moiety could be a pharmacophore for antibacterial agents.

The nitrile group is also a common functional group in many approved drugs and is often used
as a bioisostere for other functional groups. Its presence in a molecule can influence metabolic
stability and binding interactions with biological targets.

Given the versatile reactivity of p-Bromobenzoylacetonitrile, it can serve as a starting material
for the synthesis of a library of diverse compounds for screening in various biological assays.
Future research could focus on synthesizing derivatives and evaluating their potential as
anticancer, anti-inflammatory, or antimicrobial agents.

Conclusion

p-Bromobenzoylacetonitrile is a valuable and versatile building block in synthetic organic
chemistry. Its well-defined chemical and physical properties, coupled with its diverse reactivity,
make it an attractive starting material for the synthesis of complex molecules and potential drug
candidates. While direct biological data for this specific compound is currently limited, the
known activities of structurally related compounds highlight its potential as a scaffold for the
development of new therapeutic agents. Further investigation into the biological effects of p-
Bromobenzoylacetonitrile and its derivatives is warranted and could lead to the discovery of
novel bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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